(5Z)-2-(furan-2-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a furan ring, a methoxy-pentyloxy phenyl group, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and methoxy-pentyloxy phenyl intermediates. These intermediates are then subjected to a condensation reaction with a triazolothiazole precursor under controlled conditions, such as specific temperatures and the presence of catalysts, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: A compound with a similar thiazole structure, used in the regulation of inflammation.
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its combination of a furan ring, methoxy-pentyloxy phenyl group, and triazolothiazole core
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(5Z)-2-(furan-2-yl)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H21N3O4S/c1-3-4-5-10-27-15-9-8-14(12-17(15)26-2)13-18-20(25)24-21(29-18)22-19(23-24)16-7-6-11-28-16/h6-9,11-13H,3-5,10H2,1-2H3/b18-13- |
InChI Key |
YSRCYHHSDBYSFE-AQTBWJFISA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2)OC |
Origin of Product |
United States |
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